N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2OS/c8-5-3-11-4-6(5)10-7-9-1-2-12-7/h1-2,5-6H,3-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWPKBXVMDLGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluorooxolane with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazole, followed by nucleophilic substitution with 4-fluorooxolane . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the oxolane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxolane derivatives with additional oxygen functionalities.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted oxolane-thiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific enzymes and receptors, making it a candidate for developing new therapeutic agents. For instance, compounds in the thiazole series have shown antibacterial activity against pathogens like Mycobacterium tuberculosis, indicating that modifications to the thiazole core can lead to effective anti-tubercular agents .
Case Study: Anti-tubercular Activity
A study on 2-aminothiazole derivatives demonstrated that certain analogs exhibited sub-micromolar minimum inhibitory concentrations against M. tuberculosis. The findings suggest that structural variations can enhance the efficacy of thiazole-based compounds in targeting bacterial infections .
Materials Science
Novel Material Development
The compound is being explored for its utility in synthesizing advanced polymers and other industrial chemicals. Its unique electronic and optical properties make it suitable for applications in materials science. The incorporation of fluorinated moieties can enhance the performance characteristics of materials developed from this compound .
Biological Research
Biochemical Assays
In biological research, this compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. The compound's ability to bind to active sites of enzymes can inhibit their activity, thereby affecting various biochemical pathways crucial for cellular functions .
Case Study: Enzyme Inhibition Studies
Research has shown that modifications to the thiazole ring can influence binding affinity and specificity towards target enzymes. This opens avenues for developing selective inhibitors that could serve as therapeutic agents against diseases linked to enzyme dysregulation .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorinated oxolane moiety can enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine and related compounds:
Key Structural and Pharmacological Insights
Tubulin Inhibition : Diaryl-substituted thiazol-2-amines (e.g., 10s ) inhibit tubulin polymerization by binding to the colchicine site, but This compound ’s oxolane group may sterically hinder this interaction. However, the fluorine could enhance binding via dipole interactions .
Antimicrobial Activity: Nitrophenoxy derivatives () rely on redox-active nitro groups for activity, whereas the target’s fluorooxolane may improve solubility and reduce toxicity .
Anti-Tubercular Effects : Aryl-substituted analogs () exploit lipophilic groups for membrane penetration, but the oxolane’s polarity might limit efficacy against mycobacteria .
Metabolic Stability: Fluorine in the oxolane ring likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., N,4-dimethyl-1,3-thiazol-2-amine), prolonging half-life .
Physicochemical Properties
- Hydrogen Bonding : The amine and fluorine atoms may engage in hydrogen bonding, enhancing target affinity.
- Steric Effects : The oxolane’s rigid structure could restrict conformational flexibility, affecting binding to flat protein pockets (e.g., tubulin’s colchicine site) .
Biological Activity
N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a thiazole ring which is known for its diverse biological activities. The presence of a fluorinated oxolane moiety enhances its pharmacological profile. The thiazole derivatives often exhibit significant interactions with biological targets due to their unique structural characteristics.
1. Anti-inflammatory Activity
Research has shown that thiazole derivatives can inhibit key enzymes involved in inflammatory pathways. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit 5-lipoxygenase (LOX), an enzyme crucial in leukotriene synthesis associated with inflammation-related diseases such as asthma and rheumatoid arthritis. One study found that certain thiazole compounds exhibited potent anti-inflammatory effects through LOX inhibition .
Table 1: Comparison of Anti-inflammatory Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | 0.15 | 5-LOX Inhibition |
| This compound | TBD | TBD |
2. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial and fungal strains. For example, related compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans, indicating potential as a therapeutic agent in treating infections .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Fluconazole | 16 | Candida albicans |
| Compound 5d | 2 | Candida krusei |
3. Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study indicated that specific thiazole derivatives exhibited significant cytotoxicity against human leukemia cells with IC50 values in the low micromolar range .
Table 3: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound X | 0.06 | K562 (Leukemia) |
| Compound Y | 0.10 | MCF7 (Breast Cancer) |
Case Study 1: Inhibition of Leukotriene Synthesis
A study investigated the anti-inflammatory effects of thiazole derivatives in a model of induced inflammation in rats. The administration of this compound resulted in a significant reduction in inflammatory markers compared to controls.
Case Study 2: Antifungal Efficacy
In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents against Candida species, suggesting its potential as an effective antifungal treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
